Bis(cyclohexanone)oxaldihydrazone
Overview
Description
Synthesis Analysis
The synthesis of Bis(cyclohexanone)oxaldihydrazone derivatives and related compounds involves oxidative cyclization of δ-bicyclanone bis(phenylhydrazones) with oxygen or ferric chloride, leading to the formation of complex heterocycles. These processes have been validated through spectroscopic techniques including 13C NMR, IR, and mass spectra, demonstrating the versatile synthetic routes available for these compounds (Moskovkina & Tilichenko, 1983).
Molecular Structure Analysis
The molecular structure of Bis(cyclohexanone)oxaldihydrazone derivatives has been extensively studied using various techniques. For instance, the structural characterization of bis(chalcone) compounds revealed insights into the optimized molecular structure, geometrical parameters, and charge distribution on the molecule, supported by FTIR, NMR techniques, and X-ray structure analysis (Yakalı, Biçer, & Cin, 2019).
Chemical Reactions and Properties
Chemical reactions involving Bis(cyclohexanone)oxaldihydrazone derivatives highlight their reactivity and potential for forming novel compounds. The oxidative cyclization methods and interactions with N-nucleophiles demonstrate the compound's versatility in synthesizing polycyclic products with significant structural diversity (Akimova, Kravchenko, & Denisenko, 2008).
Physical Properties Analysis
The physical properties of Bis(cyclohexanone)oxaldihydrazone derivatives, such as crystal structure, melting points, and solubility, have been elucidated through various analyses. For example, X-ray diffraction studies provided detailed insights into the compound's crystal structure, demonstrating its stability and conformation within solid-state forms (Amoozadeh, Rahmani, Dutkiewicz, Salehi, Nemati, & Kubicki, 2011).
Chemical Properties Analysis
The chemical properties of Bis(cyclohexanone)oxaldihydrazone derivatives, including reactivity with various chemical agents, potential for forming coordination complexes, and electrochemical characteristics, have been the focus of research aiming to explore the compound's utility in various chemical reactions. Investigations into the compound's interaction with metal ions and its role as a catalyst in oxidation reactions highlight its chemical versatility and potential applications in synthetic chemistry (Al-Karawi, Clegg, Harrington, & Henderson, 2009).
Scientific Research Applications
Quantitative Spectroscopic Determination of Copper
- Summary of Application : Bis(cyclohexanone)oxaldihydrazone is used in the quantitative spectroscopic determination of copper . This involves using the compound as a reagent that reacts with copper to form a complex, which can then be quantified using spectroscopic techniques.
Experimental Study of Mitochondrial Metabolism
- Summary of Application : Bis(cyclohexanone)oxaldihydrazone is essential for the experimental study of mitochondrial metabolism . It’s used to investigate the function and efficiency of mitochondria, the energy-producing organelles in cells.
Study of Human Demyelinating Diseases
- Summary of Application : Bis(cyclohexanone)oxaldihydrazone is used to study human demyelinating diseases such as multiple sclerosis and components of neuroinflammation . These diseases involve damage to the myelin sheath, a protective layer that surrounds nerve fibers.
Ullmann-type C-N Bond Forming Reactions
- Summary of Application : Bis(cyclohexanone)oxaldihydrazone acts as a ligand and catalyzes Ullmann-type C-N bond forming reactions in the presence of copper salt .
- Results or Outcomes : The results would be the formation of a new carbon-nitrogen bond, which is a crucial component in the synthesis of many organic compounds. The specific outcomes would depend on the particular reactants and conditions used in the reaction .
Safety And Hazards
Bis(cyclohexanone)oxaldihydrazone causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding getting it in eyes, on skin, or on clothing .
Future Directions
properties
IUPAC Name |
N,N'-bis(cyclohexylideneamino)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRJIHMZAQEUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861909 | |
Record name | Cuprizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cuprizone | |
CAS RN |
370-81-0 | |
Record name | Cuprizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cuprizone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprizone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CUPRIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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